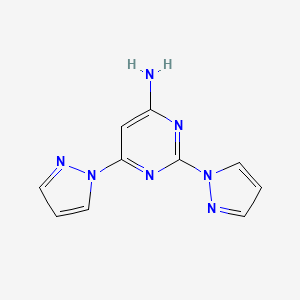

2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine

Description

Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are of paramount importance in numerous areas of scientific research. nih.govnih.gov Their prevalence in nature is exemplified by their presence in essential biomolecules such as the nucleic acids (purines and pyrimidines), vitamins, and alkaloids. nih.govsemanticscholar.org In the pharmaceutical industry, it is estimated that over 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties, highlighting their critical role in drug design and development. nih.gov

The significance of these compounds stems from the unique properties imparted by the nitrogen atoms within the ring structures. The presence of nitrogen can influence the molecule's aromaticity, basicity, and ability to participate in hydrogen bonding. These characteristics are crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov Furthermore, nitrogen-rich heterocycles are integral to the development of functional materials, including organic conductors and energetic materials, due to their electron-rich nature and high heats of formation. nih.govd-nb.info

Overview of Pyrazole (B372694) and Pyrimidine (B1678525) Architectures in Ligand Design and Functional Materials

Both pyrazole and pyrimidine are prominent nitrogen-containing heterocyclic rings that have been extensively utilized in ligand design and the creation of functional materials.

Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net In coordination chemistry, pyrazole and its derivatives are highly valued as ligands due to their ability to coordinate with metal ions in various modes, leading to the formation of diverse and structurally complex coordination compounds. researchgate.net

Pyrimidine , a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a core component of the nucleobases cytosine, thymine, and uracil. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery. researchgate.net The fusion of pyrazole and pyrimidine rings to form pyrazolopyrimidines has been a particularly fruitful strategy, leading to the development of potent inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.com The versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of the electronic and steric properties of ligands for specific applications in materials science.

The combination of these two key heterocycles in a single molecular framework, as seen in 2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine, offers the potential for synergistic effects and novel applications.

Structural Overview of this compound and Analogous Hybrid Systems

Another analogous compound, 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, also demonstrates a non-planar arrangement of its heterocyclic rings. nih.govresearchgate.net The dihedral angle between the pyrazolyl rings in this molecule is approximately 67.9°. nih.govresearchgate.net Such structural data from analogous compounds are invaluable for predicting the conformational preferences and packing arrangements of this compound.

The presence of the 4-amine group on the pyrimidine ring introduces an additional site for hydrogen bonding, which can significantly influence its crystal packing and interactions with other molecules. The combination of the pyrazole and pyrimidine rings creates a unique electronic landscape, making it an interesting candidate for coordination with metal ions and for the development of materials with specific photophysical properties.

| Compound | Crystal System | Space Group | Key Dihedral Angles | Reference |

|---|---|---|---|---|

| 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | Monoclinic | P2/n | Pyrazolyl/Pyridine (B92270): 87.77° and 85.73° | nih.govresearchgate.net |

| 2-[bis(1H-pyrazol-1-yl)methyl]pyridine | Triclinic | P-1 | Pyrazolyl/Pyrazolyl: 67.9° | nih.govresearchgate.net |

Academic Research Landscape and Objectives for the this compound Core

The academic research landscape surrounding the this compound core and related pyrazolyl-pyrimidine hybrid systems is vibrant and primarily focused on two key areas: medicinal chemistry and materials science.

In the realm of medicinal chemistry , the primary objective is the design and synthesis of novel therapeutic agents. The hybridization of pyrazole and pyrimidine moieties is a well-established strategy for developing compounds with enhanced biological activity. mdpi.comnih.gov Research efforts are directed towards exploring the anticancer potential of these hybrids, with a particular focus on their ability to inhibit key enzymes such as protein kinases. mdpi.commdpi.com The structural diversity that can be achieved through substitution on both the pyrazole and pyrimidine rings allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

In materials science , the research objectives are centered on the development of novel functional materials with tailored properties. The nitrogen-rich nature of the this compound scaffold makes it an excellent candidate for use as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing. Furthermore, the extended π-systems of these heterocyclic compounds are of interest for their photophysical properties, with research aimed at developing new fluorescent materials and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the molecule through chemical modification is a key aspect of this research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N7 |

|---|---|

Molecular Weight |

227.23 g/mol |

IUPAC Name |

2,6-di(pyrazol-1-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C10H9N7/c11-8-7-9(16-5-1-3-12-16)15-10(14-8)17-6-2-4-13-17/h1-7H,(H2,11,14,15) |

InChI Key |

CLKPEAJMGWBYCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=NC(=C2)N)N3C=CC=N3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2,6 Bis 1h Pyrazol 1 Yl Pyrimidin 4 Amine and Derivatives

Strategic Approaches to Constructing the 2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine Framework

The assembly of the this compound core relies on the precise and efficient formation of the central pyrimidine (B1678525) ring and the subsequent regioselective introduction of the pyrazolyl substituents.

Pyrimidine Ring Formation Strategies (e.g., Cyclocondensation, Nucleophilic Substitution)

The construction of the pyrimidine ring is a critical step in the synthesis of this compound. Various methods, including cyclocondensation and nucleophilic substitution reactions, are employed to create this central heterocyclic structure.

Cyclocondensation reactions are a powerful tool for forming pyrimidine rings from acyclic precursors. nih.govasianpubs.org These reactions typically involve the condensation of a 1,3-dielectrophile with a 1,3-dinucleophile. nih.gov For instance, multicomponent reactions can be utilized to synthesize highly substituted pyrimidines in a single step. mdpi.com One common approach involves the reaction of amidines with β-dicarbonyl compounds or their synthetic equivalents. nih.govorganic-chemistry.org The choice of starting materials and reaction conditions can be tailored to introduce specific functional groups onto the pyrimidine core.

Another prevalent strategy is the use of nucleophilic aromatic substitution (SNAr) on pre-existing pyrimidine rings. A common starting material for the synthesis of 2,6-disubstituted pyrimidines is 2,4,6-trichloropyrimidine (B138864). The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions allows for sequential and regioselective substitution. For the synthesis of the target molecule, a typical route would involve the initial reaction of 2,4,6-trichloropyrimidine with an amine to introduce the 4-amino group, followed by the substitution of the remaining chlorine atoms with pyrazole (B372694).

| Starting Material | Reagents | Product | Reaction Type |

| 1,3-Dicarbonyl Compound & Amidine | Acid or Base Catalyst | Substituted Pyrimidine | Cyclocondensation |

| 2,4,6-Trichloropyrimidine | Amine, then Pyrazole | This compound | Nucleophilic Aromatic Substitution |

Regioselective Introduction of Pyrazolyl Moieties at Pyrimidine Positions

The precise placement of the pyrazolyl groups at the 2 and 6 positions of the pyrimidine ring is crucial for the final structure. This is typically achieved through cross-coupling reactions or direct annulation methods.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile method for forming carbon-nitrogen bonds. nih.gov The Buchwald-Hartwig amination, in particular, is well-suited for the coupling of pyrazoles with halogenated pyrimidines. Starting from a 2,6-dihalopyrimidin-4-amine, the reaction with pyrazole in the presence of a palladium catalyst and a suitable ligand can afford the desired this compound. The choice of ligand is critical for achieving high yields and preventing side reactions. nsf.gov

The Suzuki coupling, while more commonly used for carbon-carbon bond formation, can also be adapted for the synthesis of N-aryl heterocycles. This would involve the use of a pyrazolylboronic acid derivative and a dihalopyrimidine.

| Reaction | Reactants | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | 2,6-Dihalopyrimidin-4-amine, Pyrazole | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos) | Efficient C-N bond formation under relatively mild conditions. |

| Suzuki Coupling | 2,6-Dihalopyrimidin-4-amine, Pyrazolylboronic acid | Palladium catalyst (e.g., Pd(PPh3)4), Base | Wide functional group tolerance. |

Direct annulation strategies involve the construction of the pyrazole ring onto the pyrimidine core, although this is less common for the synthesis of N-linked pyrazolylpyrimidines. More relevant are condensation reactions where a pre-formed pyrazole is reacted with a suitable pyrimidine precursor. As mentioned in the nucleophilic substitution section, the reaction of pyrazole with a 2,6-dihalopyrimidin-4-amine is a direct and efficient method. nih.gov The reaction conditions, such as the choice of base and solvent, can significantly influence the reaction rate and yield. In some cases, phase-transfer catalysts can be employed to facilitate the reaction between the pyrazole and the pyrimidine core. mdpi.com

Selective Functionalization and Derivatization Strategies

Once the this compound framework is established, further functionalization can be carried out to modify its properties.

Substitution at the Pyrimidine Core (e.g., Halogenation, Amination)

While the primary focus is on the synthesis of the parent compound, derivatization of the pyrimidine core can lead to a diverse range of analogues.

Halogenation: Electrophilic halogenation of the pyrimidine ring can be challenging due to the electron-deficient nature of the ring system. However, under forcing conditions or with the use of potent halogenating agents, it is possible to introduce halogen atoms. More commonly, halogenated pyrimidine precursors are used to build the desired scaffold. For instance, starting with a halogenated pyrimidine allows for subsequent cross-coupling or nucleophilic substitution reactions to introduce further diversity. Halogenation can also be directed to the pyrazole rings, typically at the 4-position, using reagents like N-halosuccinimides (NXS). nih.govacs.orgresearchgate.net

Amination: The introduction of additional amino groups or the modification of the existing 4-amino group can be achieved through various methods. For example, a chloro-substituted pyrimidine can undergo amination reactions with a variety of primary and secondary amines. nih.govmdpi.com This allows for the synthesis of a library of compounds with different substituents at the pyrimidine core. Copper-catalyzed amination reactions have also been shown to be effective for the amination of halogenated pyrazolo[1,5-a]pyrimidines, a related class of compounds. nih.govmdpi.com

| Functionalization | Reagents | Position of Substitution | Notes |

| Halogenation | N-Halosuccinimides (NCS, NBS, NIS) | Typically on the pyrazole rings (C4-position) | Can be used to introduce a handle for further cross-coupling reactions. nih.govresearchgate.net |

| Amination | Primary/Secondary Amines | On a pre-halogenated pyrimidine core | Allows for the introduction of a wide variety of substituents. nih.govmdpi.com |

Modification of Pyrazole Moieties

Functionalization of the pyrazole rings on the this compound scaffold is a key strategy for fine-tuning the steric and electronic properties of the molecule. These modifications typically involve electrophilic substitution reactions on the C4 position of the pyrazole ring, which is the most nucleophilic carbon.

Common synthetic transformations include halogenation, nitration, and formylation. For instance, bromination can be readily achieved using N-bromosuccinimide (NBS), and formylation can be accomplished under Vilsmeier-Haack conditions (using phosphoryl chloride and dimethylformamide). mdpi.com These reactions introduce versatile functional groups that can serve as handles for further derivatization, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) on the halogenated positions or condensation reactions on the formyl group.

The introduction of substituents can significantly alter the ligand's properties. For example, attaching electron-withdrawing groups to the pyrazole rings can modulate the electron density of the entire molecule, which is crucial for applications in coordination chemistry where ligand-field strength is a key parameter. nih.gov

Table 1: Examples of Electrophilic Substitution on Pyrazole Rings This table is illustrative and based on common reactions performed on N-arylpyrazoles.

| Reaction | Reagent(s) | Position of Substitution | Typical Product |

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-bromo-1H-pyrazol-1-yl |

| Nitration | HNO₃/H₂SO₄ | C4 | 4-nitro-1H-pyrazol-1-yl |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C4 | 1H-pyrazole-4-carbaldehyde |

Incorporation of Pendant Arms and Extended Ligand Architectures

Expanding the structure of this compound by incorporating pendant arms or extending the ligand framework is critical for creating molecules with tailored functions, such as enhanced coordination capabilities or specific biological targets.

One primary site for modification is the 4-amino group of the pyrimidine core. This amine can act as a nucleophile to react with a variety of electrophiles, allowing for the attachment of diverse functional arms. For example, acylation or alkylation of the amino group can introduce long chains, aromatic units, or other heterocyclic moieties. Research has demonstrated the synthesis of derivatives where the 4-amino group is functionalized with pyridinyl, pyrimidinyl, or trifluoroethyl groups, showcasing the versatility of this position for creating analogues with potent biological activity. nih.gov

Another strategy involves building outwards from the pyrimidine ring itself, although this is less common than modifying the amino group. This could involve using a precursor pyrimidine that already contains functionalized linkers at the 4-position before the pyrazole rings are introduced. This approach is analogous to the extensive functionalization of the 4-position of 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, where groups like carboxylates, esters, and extended aromatic systems have been successfully incorporated to build multifunctional architectures. nih.gov

A third method involves incorporating linkers between the pyrimidine core and the pyrazole rings. For instance, the synthesis of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine demonstrates the insertion of a methylene (B1212753) bridge. researchgate.netnih.gov This is achieved by reacting the sodium salt of pyrazole with a di-electrophile such as 2,6-bis(tosyloxymethyl)pyridine. nih.gov Applying this logic to the pyrimidine core would yield ligands with greater flexibility and different coordination geometries compared to the parent compound where the rings are directly linked.

Mechanistic Insights into Synthetic Pathways

Understanding the mechanisms of the synthetic reactions is crucial for optimizing conditions, predicting outcomes, and controlling selectivity. The formation of the core 2,6-bis(1H-pyrazol-1-yl)pyrimidine scaffold and its subsequent derivatization are governed by well-established, yet nuanced, reaction principles.

Reaction Pathway Elucidation

The principal pathway for synthesizing the this compound core involves a double nucleophilic aromatic substitution (SNAr) reaction. The starting materials are typically a 2,6-dihalo-4-aminopyrimidine (e.g., 2,6-dichloro-4-aminopyrimidine) and two equivalents of pyrazole, often in the presence of a base.

The reaction proceeds in a stepwise manner:

Deprotonation: A base (e.g., K₂CO₃, NaH) removes the acidic proton from the N1 position of pyrazole to generate the pyrazolide anion, a potent nucleophile.

First Substitution: The pyrazolide anion attacks one of the electron-deficient carbon atoms bearing a halogen on the pyrimidine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.

Leaving Group Expulsion: The complex rearomatizes by expelling the halide ion, resulting in the formation of a 2-(1H-pyrazol-1-yl)-6-halo-pyrimidin-4-amine intermediate.

Second Substitution: The process repeats at the second halogenated position with another equivalent of the pyrazolide anion to yield the final this compound product.

Control of Regioselectivity and Diastereoselectivity

Regioselectivity becomes a critical issue when using asymmetrically substituted pyrazoles (e.g., 3-methyl-1H-pyrazole) as nucleophiles. Such pyrazoles have two different ring nitrogen atoms (N1 and N2) that can potentially attack the pyrimidine ring, leading to the formation of constitutional isomers.

The regiochemical outcome is primarily governed by a combination of steric and electronic factors. The N1 nitrogen (adjacent to the substituent) is generally more sterically hindered than the N2 nitrogen. Consequently, the attack often occurs preferentially through the less hindered N2 atom. However, the electronics of the pyrimidine substrate and the specific reaction conditions (solvent, temperature, counter-ion) can also play a significant role. For instance, microwave-assisted, solvent-free cyclization reactions in the synthesis of related pyrazolo[1,5-a]pyrimidines have been shown to strongly influence regioselectivity, favoring the formation of one isomer over others that might be produced under different conditions. nih.govrsc.org The choice of β-dicarbonyl compounds in reactions with 5-amino-1H-pyrazoles has also been shown to effectively control the reaction pathway, leading to the regioselective formation of fused pyrazolo[1,5-a]pyrimidines. nih.govrsc.org Similar principles apply to the direct N-arylation of pyrazoles onto a pyrimidine core.

Diastereoselectivity arises when chiral centers are introduced into the molecule, for example, by attaching a chiral pendant arm to the 4-amino group. If a racemic mixture of a chiral reagent is used, a mixture of diastereomers will be formed. Controlling this selectivity typically requires the use of enantiomerically pure starting materials or the application of asymmetric synthesis methodologies, though specific examples for the this compound scaffold are not extensively documented in the reviewed literature.

Comprehensive Structural Elucidation and Crystallography of 2,6 Bis 1h Pyrazol 1 Yl Pyrimidin 4 Amine Systems

High-Resolution Single-Crystal X-ray Diffraction Analysis

High-resolution single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of 2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine has not been reported, analysis of analogous compounds reveals key structural characteristics.

The molecular conformation of bis(pyrazol-1-yl) systems is characterized by the relative orientations of the pyrazole (B372694) and central heterocyclic rings. In the analogous compound 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the planes of the two pyrazolyl groups are oriented nearly perpendicular to the central pyridine (B92270) ring. nih.govresearchgate.net The dihedral angles between the pyrazole rings and the central pyridine ring are reported to be 87.77(8)° and 85.73(7)°. nih.govresearchgate.net This twisted conformation minimizes steric hindrance between the rings.

Below are tables of selected geometrical parameters for the analogous compound, 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, which illustrate typical values for this family of molecules. researchgate.net

Table 1: Selected Bond Lengths (Å) for an Analogous System Data for 2-[bis(1H-pyrazol-1-yl)methyl]pyridine researchgate.net

| Bond | Length (Å) | Bond | Length (Å) |

| N2—N3 | 1.365(2) | C1—N2 | 1.458(2) |

| N2—C6 | 1.341(2) | C12—N13 | 1.381(2) |

| N3—C4 | 1.334(2) | C12—C17 | 1.386(2) |

| C4—C5 | 1.378(3) | C14—N13 | 1.348(2) |

| C5—C6 | 1.380(3) | C14—C15 | 1.384(3) |

Table 2: Selected Bond Angles (°) for an Analogous System Data for 2-[bis(1H-pyrazol-1-yl)methyl]pyridine researchgate.net

| Angle | Value (°) | Angle | Value (°) |

| C6—N2—N3 | 112.85(14) | C17—C12—N13 | 122.77(14) |

| C6—N2—C1 | 127.42(13) | C17—C12—C1 | 124.22(13) |

| N3—N2—C1 | 119.70(12) | N13—C12—C1 | 113.00(12) |

| C4—N3—N2 | 104.30(14) | C14—N13—C12 | 116.65(14) |

| N3—C4—C5 | 112.05(16) | N13—C14—C15 | 124.63(17) |

| C4—C5—C6 | 104.55(16) | C14—C15—C16 | 118.08(17) |

| N2—C6—C5 | 106.26(15) | C15—C16—C17 | 119.63(16) |

The primary mode of conformational flexibility in these systems involves rotation around the single bonds connecting the pyrazole rings to the central pyrimidine (B1678525) ring. The significant twist observed in analogues like 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine highlights the steric pressure that prevents a planar conformation. nih.govresearchgate.net In another related structure, 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, the dihedral angle between the two pyrazolyl rings is 67.9(1)°. researchgate.netnih.gov This non-planar arrangement is a common feature, driven by the need to minimize repulsive interactions between hydrogen atoms on adjacent rings. The presence of the amino group at the C4 position of the pyrimidine ring in the title compound is expected to influence the electronic properties and may participate in intramolecular hydrogen bonding, further defining its preferred conformation.

Supramolecular Organization in the Solid State

In the crystal structures of related bis(pyrazol-1-yl) compounds, weak C-H···N hydrogen bonds are a prominent feature. nih.govresearchgate.netnih.gov These interactions link adjacent molecules together, often forming extended chains or layers. For example, in 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, C-H···N hydrogen bonds connect molecules into layers. nih.govresearchgate.net The amino group of this compound would provide a strong hydrogen bond donor (N-H), which would likely form robust N-H···N interactions with pyrazole or pyrimidine nitrogen atoms of neighboring molecules, playing a dominant role in the crystal packing.

Table 3: Hydrogen Bond Geometry for an Analogous System Data for 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine researchgate.net

| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| C4—H4···N15(i) | 0.93 | 2.62 | 3.550(3) | 178 |

| C6—H6B···N12(ii) | 0.97 | 2.54 | 3.430(2) | 152 |

| Symmetry codes: (i) x−1/2, −y+3/2, z−1/2; (ii) −x+1, −y+2, −z |

Additionally, C-H···π and π-π stacking interactions are expected between the aromatic rings. nih.gov π-π stacking involves the attractive, non-covalent interaction between the electron clouds of aromatic rings. These interactions, though weaker than classical hydrogen bonds, are crucial in organizing the molecules in the solid state, often leading to layered or herringbone motifs.

The interplay of the intermolecular forces described above results in specific, repeating three-dimensional arrangements known as crystal packing motifs. In 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, C-H···N hydrogen bonds link molecules into a supramolecular tape motif. researchgate.netnih.gov Similarly, the crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine shows that weak C-H···N hydrogen bonds assemble the molecules into layers that extend parallel to the (10-1) plane. nih.govresearchgate.net The combination of strong N-H···N hydrogen bonds from the amine group and weaker C-H···N and π-π stacking interactions in this compound is predicted to generate complex and stable three-dimensional lattice frameworks.

Analysis of Crystalline Forms and Hydrates

Many organic molecules can exist in different crystalline forms, a phenomenon known as polymorphism. Different polymorphs, or crystalline forms such as hydrates (which incorporate water into the crystal lattice), can have distinct physical properties.

For this compound, no specific polymorphs or hydrates have been reported in the surveyed literature. However, the presence of multiple hydrogen bond donor (amine) and acceptor (pyrimidine and pyrazole nitrogens) sites suggests a high potential for the formation of various hydrogen-bonding networks. This could lead to different packing arrangements (polymorphs) under varying crystallization conditions (e.g., different solvents, temperatures). The ability to form strong hydrogen bonds also indicates a propensity for the compound to form hydrates when crystallized from aqueous solutions. nih.gov

Based on the an extensive search, there is currently no publicly available experimental spectroscopic data specifically for the compound “this compound.” Research articles and chemical databases provide spectral analyses for closely related derivatives, but not for the parent amine compound itself.

Therefore, this article cannot be generated with the required detailed research findings and data tables as per the instructions. Populating the requested sections with scientifically accurate, experimental data for this specific molecule is not possible based on the available information. Analysis of related compounds would involve speculation and would not adhere to the strict focus on “this compound” as mandated by the instructions.

Coordination Chemistry and Metal Complexation of the 2,6 Bis 1h Pyrazol 1 Yl Pyrimidin 4 Amine Ligand System

Design Principles for Metal-Binding Ligands Derived from the Pyrimidine-Pyrazole Amine Scaffold

The design of ligands for specific applications in areas such as catalysis, materials science, and medicinal chemistry hinges on the ability to tune the steric and electronic properties of the metal's coordination sphere. The pyrimidine-pyrazole amine scaffold incorporates several key features that allow for such modifications.

Tridentate N,N,N-Coordination: Like its pyridine-based analogue (bpp), the 2,6-bis(1H-pyrazol-1-yl)pyrimidine core is designed to act as a planar, tridentate, or "pincer" ligand, coordinating to a metal center through the two pyrazole (B372694) nitrogen atoms and one of the pyrimidine (B1678525) nitrogen atoms. This coordination mode typically leads to the formation of stable five-membered chelate rings, resulting in thermodynamically stable complexes. researchgate.net

Electronic Tuning via the Pyrimidine Ring: The replacement of the central pyridine (B92270) ring of the bpp scaffold with a pyrimidine ring is a significant design choice. Pyrimidine is more π-deficient than pyridine due to the presence of a second nitrogen atom. This increased π-acidity is expected to lower the energy of the ligand's π* orbitals, enhancing its ability to accept electron density from the metal center. This can stabilize lower metal oxidation states and significantly influence the ligand field strength, which is crucial for controlling the magnetic and electronic properties of the resulting complexes, such as spin-crossover (SCO) behavior in Fe(II) systems. nih.govnih.gov

Steric and Conformational Control: The pyrazole rings can be substituted at their 3, 4, and 5 positions to introduce steric bulk. This can control the accessibility of the metal center, influence the coordination geometry, and prevent the formation of undesired polymeric species. The conformation of the ligand, particularly the dihedral angles between the planes of the pyrazole rings and the central pyrimidine ring, is a critical factor in determining the geometry of the metal complex. core.ac.uknih.gov In related bpp complexes, these rings are often not coplanar, leading to distorted octahedral geometries in bis-ligand complexes. nih.govresearchgate.net

The combination of these features makes the pyrimidine-pyrazole amine scaffold a highly versatile platform for creating metal complexes with tailored properties. The synthetic accessibility of derivatives, such as N-substituted amines, further expands the potential for creating complex, functional molecular systems. nih.gov

Synthesis and Characterization of Homoleptic and Heteroleptic Metal Complexes

The synthesis of metal complexes with 2,6-bis(1H-pyrazol-1-yl)pyrimidin-4-amine generally follows well-established procedures for N-donor ligands. Homoleptic complexes, of the type [M(L)₂]ⁿ⁺, are typically formed by reacting the ligand with a metal salt in a 2:1 molar ratio in a suitable solvent like acetonitrile, methanol, or ethanol. Heteroleptic complexes can be prepared by using a 1:1 ratio of ligand to a metal precursor that already contains other ancillary ligands.

Based on the extensive studies of the analogous bpp ligand, this compound is expected to form stable complexes with a wide array of first, second, and third-row transition metals.

Iron(II) and Cobalt(II): The coordination chemistry of Fe(II) and Co(II) with bpp ligands is particularly rich due to their potential for spin-crossover (SCO) behavior. nih.govresearchgate.net The reaction of the pyrimidine-amine ligand with salts like Fe(BF₄)₂·6H₂O or Co(BF₄)₂·6H₂O is expected to yield homoleptic, pseudo-octahedral [Fe(L)₂]²⁺ and [Co(L)₂]²⁺ complexes. nih.govcsic.es The electronic properties imparted by the pyrimidine ring and amine group will directly influence the ligand field splitting energy and thus the spin state of the metal center.

Copper(II): Copper(II) readily forms complexes with pyrazole-containing ligands. nih.govresearchgate.net Reaction with copper(II) salts such as CuCl₂ or Cu(NO₃)₂ would likely yield either five- or six-coordinate species, for example, [Cu(L)Cl₂] or [Cu(L)₂]²⁺, often exhibiting distorted geometries due to the Jahn-Teller effect. rsc.org

Copper(I): Cu(I) complexes are also accessible, typically prepared from a Cu(I) source like [Cu(CH₃CN)₄]PF₆. These complexes often adopt a tetrahedral coordination geometry. nih.gov

Nickel(II) and Zinc(II): These d⁸ and d¹⁰ ions are expected to form stable octahedral [M(L)₂]²⁺ complexes. Zn(II) complexes are diamagnetic and serve as useful spectroscopic and crystallographic analogues for their paramagnetic counterparts.

Palladium(II) and Platinum(II): The complexation with Pd(II) and Pt(II) typically results in square planar complexes. The reaction would likely involve the ligand acting as a tridentate donor, with the fourth coordination site occupied by a monodentate anion like a halide.

Ruthenium(II): Ruthenium(II) forms highly stable, kinetically inert complexes with polypyridyl-type ligands. These are often intensely colored due to metal-to-ligand charge-transfer (MLCT) transitions and are of great interest for applications in photochemistry and catalysis. nih.govnih.govrsc.org Synthesis often involves reacting the ligand with a suitable ruthenium precursor like [Ru(DMSO)₄Cl₂].

The resulting complexes are typically characterized by a suite of standard analytical techniques, including ¹H and ¹³C NMR spectroscopy (for diamagnetic complexes), mass spectrometry, elemental analysis, and infrared and UV-Visible spectroscopy.

The crystal packing is significantly influenced by the nature of the counter-anion (e.g., BF₄⁻, ClO₄⁻, PF₆⁻) and the presence of solvent molecules. The amine group on the pyrimidine ring can participate in hydrogen bonding with anions or solvent molecules, creating extended supramolecular networks. csic.es This hydrogen bonding can play a critical role in controlling the cooperativity of spin-crossover transitions in Fe(II) and Co(II) analogues.

Table 1: Representative Crystallographic Data for Analogous Metal-[N,N,N-Tridentate Ligand] Complexes

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| Fe(bpp)₂₂ | Monoclinic | P2₁/c | Fe-N(py): ~2.18 (HS), ~1.98 (LS) Fe-N(pz): ~2.20 (HS), ~2.00 (LS) | csic.es |

| [Fe(LOH)₂][FeCl₄]·5CH₃CN | Triclinic | P-1 | Fe-N(py): 2.188 Fe-N(pz): 2.167, 2.215 | mdpi.com |

| [Co(HL⁰)₂Cl(H₂O)]Cl·H₂O | Monoclinic | P2₁/n | Co-N(py): 2.138, 2.152 Co-N(pz): 2.088, 2.100 | researchgate.net |

| Cu(HL⁰)(NO₃)(H₂O)₂ | Monoclinic | P2₁/c | Cu-N(py): 1.987 Cu-N(pz): 1.966 | researchgate.net |

Note: Data are for analogous complexes with 2,6-bis(pyrazolyl)pyridine (bpp) or related derivatives (LOH, HL⁰) and are intended to be representative. HS = High-Spin, LS = Low-Spin.

In the anticipated [M(L)₂]²⁺ complexes, the two tridentate ligands wrap around the metal ion to satisfy its coordination requirements, leading to a pseudo-octahedral geometry. The bite angles of the five-membered chelate rings (Npz-M-Npyrim) are typically less than 90°, contributing to the distortion from a perfect octahedron.

A key structural feature is the conformation of the ligand upon coordination. The pyrazole rings are not necessarily coplanar with the central pyrimidine ring. The dihedral angles between these rings are influenced by both electronic effects and steric hindrance from substituents or crystal packing forces. In the crystal structure of the related 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the pyrazolyl groups are nearly perpendicular to the pyridine ring, with dihedral angles around 86-88°. core.ac.uknih.govresearchgate.net This non-planar conformation is common in metal complexes as well and is a defining characteristic of this ligand class.

Structural Analysis of Coordination Compounds

Magnetic and Electronic Properties of Metal Complexes

The electronic properties of the pyrimidine-pyrazole amine ligand are expected to have a profound impact on the magnetic and spectroscopic properties of its metal complexes.

Magnetic Properties and Spin-Crossover (SCO): For Fe(II) (d⁶) and Co(II) (d⁷) complexes, the magnitude of the ligand field splitting energy (Δoct) determines the ground spin state of the metal ion. When Δoct is close to the mean spin-pairing energy (P), a temperature-, pressure-, or light-induced transition between the high-spin (HS) and low-spin (LS) states can occur. nih.gov The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand is well-known to produce Fe(II) complexes with a ligand field strength near this "spin-crossover point". nih.govnih.gov

The introduction of the more π-acidic pyrimidine ring is expected to increase Δoct, favoring the LS state. However, the electron-donating 4-amine group would counteract this effect, decreasing Δoct and favoring the HS state. This delicate electronic balance makes the this compound ligand an excellent candidate for producing new SCO complexes, potentially with finely tuned transition temperatures. The magnetic properties are typically studied using a SQUID magnetometer, measuring the magnetic susceptibility as a function of temperature.

Table 2: Expected Magnetic Behavior of Metal Complexes

| Metal Ion | d-electron count | Expected Geometry | Expected Magnetic Behavior |

|---|---|---|---|

| Fe(II) | d⁶ | Octahedral | Diamagnetic (LS), Paramagnetic (HS), or Spin-Crossover |

| Co(II) | d⁷ | Octahedral | Paramagnetic (LS or HS), potential for SCO |

| Ni(II) | d⁸ | Octahedral | Paramagnetic (S=1) |

| Cu(II) | d⁹ | Distorted Octahedral/Square Pyramidal | Paramagnetic (S=1/2) |

| Zn(II) | d¹⁰ | Octahedral | Diamagnetic |

| Ru(II) | d⁶ | Octahedral | Diamagnetic (LS) |

Electronic Spectroscopy: The UV-Visible absorption spectra of the complexes provide insight into their electronic structure. The spectra are typically dominated by intense bands in the UV region corresponding to ligand-centered π-π* transitions. For complexes with d⁶ (Fe(II), Ru(II)) and d⁷ (Co(II)) metals, additional, less intense bands are often observed in the visible region. These can be assigned to spin-allowed d-d transitions (for HS species) or metal-to-ligand charge-transfer (MLCT) transitions. nih.govnih.gov In Ru(II) complexes, these MLCT bands are particularly prominent and are responsible for their strong coloration and rich photochemistry. rsc.org The energy of these MLCT bands is directly related to the redox potentials of both the metal and the ligand.

Spin-Crossover (SCO) Phenomena in Iron(II) Complexes

Iron(II) complexes derived from 2,6-bis(pyrazol-1-yl)pyridine (BPP) and related ligand systems are a prominent class of materials known to exhibit spin-crossover (SCO) behavior. researchgate.net The SCO phenomenon involves the transition between a low-spin (LS, S=0) and a high-spin (HS, S=2) state, which can be triggered by external stimuli such as temperature, pressure, or light. This switching of spin states is accompanied by changes in magnetic, optical, and structural properties, making these materials promising candidates for applications in molecular switches and data storage devices. The moderate ligand field strength exerted by BPP-type ligands is a key factor that facilitates SCO in their iron(II) complexes.

The spin state of iron(II) complexes with 2,6-bis(pyrazol-1-yl)pyridine-type ligands is highly sensitive to temperature. The transition between the LS and HS states can be monitored by measuring the magnetic susceptibility of the complex as a function of temperature. The product of molar magnetic susceptibility and temperature (χT) is a common metric used to characterize this transition. For an iron(II) complex, the χT value in the LS state is close to 0 cm³ K mol⁻¹, while in the HS state, it approaches a value around 3.0 cm³ K mol⁻¹.

Table 1: Temperature-Dependent SCO Characteristics of Selected Iron(II) Complexes

| Complex | T₁/₂ (K) | χT at 5 K (cm³ K mol⁻¹) | χT at 400 K (cm³ K mol⁻¹) | Transition Characteristics |

|---|---|---|---|---|

| Complex 1 | 254 | 0.21 | 3.9 | Gradual |

| Complex 2 | 356 | 0.027 | 3.16 | Gradual, Stepwise, and Abrupt |

| Complex 2a | Not specified | 0.073 | 3.023 | Gradual |

Beyond temperature, other external stimuli can induce spin-state switching in these iron(II) complexes. A notable example is the mechanical stretching of a single-molecule junction. Density functional theory (DFT) studies have revealed the possibility of stretching-induced spin-state switching in a molecular junction composed of an iron(II) complex with a 2,6-di(1H-pyrazol-1-yl)pyridine derivative anchored to gold electrodes. nih.govrsc.orgrsc.org

The mechanism involves the physical elongation of the complex, which alters the coordination environment of the iron(II) center. Specifically, stretching the molecule induces an increase in the Fe-N bond distances. rsc.orgnih.gov This elongation reduces the ligand field splitting energy, which can favor the transition from the LS to the HS state. nih.gov It has been calculated that a low-spin to high-spin transition can occur when the molecule is stretched by approximately 1.5 Å. rsc.orgnih.gov This corresponds to an increase in the Fe-N distance of about 0.15 Å, a value consistent with the known structural changes that accompany a spin transition in similar iron(II)-BPP complexes. rsc.orgnih.gov

The spin-crossover properties of iron(II) complexes with BPP-type ligands are highly tunable through chemical modifications. The introduction of different substituent groups on the pyridine or pyrazole rings can significantly alter the ligand field strength, which in turn affects the stability of the LS and HS states and the characteristics of the spin transition. daneshyari.com

For example, the modification of a BPP ligand with an ethyl 2,6-bis(1H-pyrazol-1-yl)isonicotinate (BPP-COOEt) has been shown to yield iron(II) complexes where the SCO is dependent on the lattice solvent and the counter-anion. researchgate.net Similarly, functionalizing the 4-pyrazolyl positions of a bpp ligand with ethyl ester groups led to different SCO behaviors depending on the solvent molecules present in the crystal lattice. unibo.it The magnetic properties of these complexes are very sensitive to the presence of solvent molecules, and in some cases, the removal or exchange of these guests can trigger a change in the spin state. unibo.it

The nature of ancillary groups, such as counter-anions, also plays a crucial role. Different anions can lead to variations in crystal packing and intermolecular interactions, which can modulate the cooperativity of the spin transition and shift the transition temperature. This sensitivity to both ligand modification and the broader crystalline environment underscores the high degree of tunability in these SCO systems.

Anion Recognition and Encapsulation within Coordination Architectures

The well-defined structures and cavities of coordination architectures built from pyrazolyl-pyrimidine ligands make them suitable candidates for host-guest chemistry, including the recognition and encapsulation of anions. The pyrazole and pyrimidine rings can participate in non-covalent interactions, such as hydrogen bonding and anion-π interactions, which are crucial for binding anionic guests.

Research on the related 4,6-bis(pyrazol-1-yl)pyrimidine (bpzpm) ligand has demonstrated the formation of a [2 × 2] metallic grid capable of encapsulating anions. In these structures, the nature of the substituents on the pyrazolyl rings can influence the size of the cavities within the grid and determine whether the counter-anions are encapsulated or remain outside the framework. In some instances, anion-π interactions involving the pyrimidine ring were identified as a key binding force. The ability to design coordination cages that can selectively bind anions is of significant interest for applications in sensing, catalysis, and separation. The amine group in this compound could potentially serve as an additional hydrogen-bond donor site, further enhancing the anion binding capabilities of its coordination architectures.

Computational Chemistry and Theoretical Investigations of 2,6 Bis 1h Pyrazol 1 Yl Pyrimidin 4 Amine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the molecular and electronic properties of pyrazole-pyrimidine systems. nih.gov By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for molecules of this size.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. For pyrazole (B372694) derivatives, these calculations are often performed using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G** or 6-311++G(d,p). nih.govirjweb.com

The electronic structure analysis provides information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for Pyrazole-Pyrimidine Scaffolds Note: Data below is generalized from typical DFT studies on related heterocyclic systems, as specific optimized geometry for 2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine is not available in the cited literature. The values represent typical bond lengths and angles.

| Parameter | Typical Calculated Value (Å or °) |

| C-N (pyrimidine ring) | 1.33 - 1.38 Å |

| C-C (pyrimidine ring) | 1.39 - 1.41 Å |

| N-N (pyrazole ring) | 1.35 - 1.37 Å |

| C-N (pyrazole ring) | 1.32 - 1.39 Å |

| C-C (pyrazole ring) | 1.37 - 1.42 Å |

| C-N (amino group) | 1.36 - 1.38 Å |

| Pyrimidine-Pyrazole Dihedral Angle | 40 - 90 ° |

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, NMR)

Theoretical calculations are highly effective in predicting spectroscopic properties, which can be used to confirm the structure of synthesized compounds.

IR Spectroscopy: DFT calculations can predict vibrational frequencies. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, and the resulting spectrum can be compared with experimental Fourier-transform infrared (FT-IR) data to assign specific vibrational modes. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions. This method can predict the absorption wavelengths (λmax) corresponding to transitions from occupied to unoccupied orbitals (e.g., HOMO to LUMO), which helps in interpreting experimental UV-Vis spectra. uomphysics.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.netnih.gov These predicted spectra are invaluable for structural elucidation. For example, experimental ¹H NMR data for the closely related compound 2,6-Di(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine shows characteristic signals for the pyrazole and pyrimidine (B1678525) protons. nih.gov Theoretical calculations would aim to reproduce these shifts, confirming the molecular structure.

Molecular Modeling of Chemical Interactions and Conformational Landscapes

Beyond understanding the isolated molecule, computational methods are used to model how this compound interacts with other molecules, particularly biological receptors.

Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. alrasheedcol.edu.iqrjpbcs.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

The 2,6-di(pyrazol-1-yl)pyrimidine scaffold is a known pharmacophore. A notable study focused on optimizing derivatives of this scaffold as potent antagonists for the adenosine (B11128) A₂ₐ receptor, a target for treating Parkinson's disease. nih.gov In such studies, docking simulations would place the ligand into the receptor's active site and calculate a binding score based on intermolecular forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, the pyrazole nitrogen atoms, the pyrimidine nitrogen atoms, and the exocyclic amino group are all potential hydrogen bond donors or acceptors, making them critical for anchoring the ligand within a receptor's binding pocket. Docking studies on similar pyrazole-pyrimidine hybrids have shown that these interactions are key to their biological activity. rjpbcs.comnih.gov

Quantitative Structure-Property Relationships for Chemical Features (e.g., influence of pyrazole topology on chemical interactions)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's chemical structure with its biological activity or physical properties. nih.gov These models help in designing new compounds with improved characteristics.

For the this compound scaffold, the topology of the pyrazole rings significantly influences chemical interactions. The number, type, and position of substituents on the pyrazole rings can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to a receptor.

For example, in the development of adenosine A₂ₐ receptor antagonists, replacing a dimethylpyrazole group with an unsubstituted pyrazole was a strategic choice to reduce lipophilicity (clogP) while maintaining good potency and metabolic stability. nih.gov This demonstrates a qualitative structure-property relationship where the pyrazole topology is tuned to achieve desired pharmacological properties. The steric bulk and electronic nature of the pyrazole substituents dictate the strength and type of interactions with amino acid residues in the receptor's active site, ultimately governing the compound's efficacy. nih.gov

Applications in Advanced Materials Science

Design of Switchable and Bistable Molecular Materials

The design of molecular materials that can exist in two or more stable or metastable states and can be switched between these states by external stimuli is a key area of research in materials science. Such materials have potential applications in data storage, molecular switches, and sensors. The 2,6-bis(pyrazol-1-yl)pyridine (bpp) framework, which is structurally analogous to 2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine, is well-known for its ability to form iron(II) complexes that exhibit spin-crossover (SCO) behavior. nih.govmdpi.comresearchgate.netrsc.orgnih.gov These SCO complexes can be switched between a low-spin (LS) and a high-spin (HS) state by changes in temperature, pressure, or by light irradiation.

The spin state switching in these materials is accompanied by changes in their magnetic, optical, and structural properties, making them prime examples of switchable and bistable molecular materials. nih.govresearchgate.net The transition between the LS and HS states can be abrupt and may exhibit hysteresis, a key feature for the development of memory devices. rsc.org The properties of these SCO complexes can be finely tuned by modifying the ligand structure. mdpi.comnih.gov For instance, the introduction of a carboxylate group on the bpp ligand has been shown to result in an abrupt spin transition at a high temperature. rsc.org

While direct experimental studies on SCO complexes of this compound are not yet prevalent in the literature, the structural similarity to the bpp ligands suggests a strong potential for this compound to form similar spin-crossover materials. researchgate.netnih.gov The presence of the pyrimidine (B1678525) ring and the 4-amino group in this compound is expected to modulate the ligand field strength around the metal center, which in turn would influence the spin transition temperature and the cooperativity of the SCO event.

Table 1: Comparison of Ligand Structures for Spin-Crossover Materials

| Ligand | Central Ring | Substituent at 4-position | Known to Form SCO Complexes? |

|---|---|---|---|

| 2,6-bis(pyrazol-1-yl)pyridine (bpp) | Pyridine (B92270) | -H | Yes nih.govmdpi.comresearchgate.net |

| 2,6-bis(pyrazol-1-yl)isonicotinic acid (bppCOOH) | Pyridine | -COOH | Yes rsc.org |

| This compound | Pyrimidine | -NH2 | Potential Candidate |

Integration into Conductive Systems and Single-Molecule Junctions

The development of conductive molecular materials is crucial for the advancement of molecular electronics. This includes the creation of conductive coordination polymers, or metal-organic frameworks (MOFs), and the study of charge transport through single molecules.

The pyrazolyl moiety has been identified as an effective anchoring group for contacting gold electrodes in single-molecule junctions. acs.orgnih.govacs.orgresearchgate.net Studies on 1,4-bis(1H-pyrazol-4-ylethynyl)benzene have demonstrated that the pyrazolyl group can form strong, bidentate linkages to gold electrodes, leading to enhanced conductance values. acs.orgnih.govacs.org The conductance of these junctions can be influenced by the protonation state of the pyrazole (B372694) ring and its binding geometry to the electrode. nih.govacs.org This suggests that this compound, with its two pyrazolyl groups, could be a promising candidate for integration into single-molecule electronic devices. The pyrimidine core could further modulate the electronic properties of the molecular junction.

Furthermore, the extended π-conjugation and the presence of multiple nitrogen atoms in this compound make it a suitable building block for conductive MOFs. wikipedia.orgnih.govacs.org Conductive MOFs are a class of porous materials with intrinsic electronic conductivity, which have potential applications in electrochemical sensing, electrocatalysis, and energy storage. wikipedia.orgnih.gov The conductivity in these materials can arise from through-bond pathways involving orbital overlap between the metal centers and the organic linkers, or through-space pathways via π-π stacking of the aromatic linkers. acs.org While MOFs based on the specific ligand this compound have not been extensively reported, the principles of MOF design suggest its potential utility in this area. The pyrimidine and pyrazole rings can coordinate to metal ions to form extended frameworks, and the aromatic nature of the ligand could facilitate charge transport. rsc.orgmdpi.com

Table 2: Potential Roles of this compound in Conductive Systems

| Application Area | Potential Role of the Compound | Relevant Structural Features |

|---|---|---|

| Single-Molecule Junctions | Molecular wire with anchoring groups | Pyrazolyl groups for electrode binding acs.orgnih.govacs.org |

| Conductive MOFs | Organic linker | Conjugated pyrimidine and pyrazole rings for charge transport wikipedia.orgacs.org |

Exploration in Sensing and Catalysis (General Chemical Roles)

The nitrogen atoms within the pyrazole and pyrimidine rings of this compound are Lewis basic sites that can coordinate to metal ions. This property is the basis for its potential applications in chemical sensing and catalysis.

Pyrazole-based ligands have been widely explored in the development of fluorescent chemosensors for the detection of various metal ions. nih.gov The coordination of a metal ion to the ligand can lead to changes in its photophysical properties, such as fluorescence quenching or enhancement, allowing for the sensitive and selective detection of the target analyte. nih.gov For instance, pyrazole derivatives have been successfully used to sense ions like Cu²⁺, Hg²⁺, and Al³⁺. nih.gov The specific design of the binding pocket, created by the arrangement of the nitrogen donor atoms in this compound, could lead to selectivity for certain metal ions.

In the field of catalysis, pyrazole-containing ligands are used to create metal complexes that can catalyze a variety of organic transformations. mdpi.comrsc.org The electronic properties and steric environment provided by the ligand play a crucial role in determining the activity and selectivity of the catalyst. Protic pyrazole complexes, for example, have been investigated for their catalytic activity in reactions such as hydrogen evolution. mdpi.com Cobalt complexes with pyrazole ligands have been shown to act as catalyst precursors for the oxidation of cyclohexane. nih.gov The tridentate coordination of ligands similar to this compound to a metal center can create a stable catalytic species. The 4-amino group could also play a role in modulating the catalytic activity through electronic effects or by participating in substrate binding through hydrogen bonding.

Future Research Directions and Emerging Paradigms

Innovations in Synthetic Strategies for Complex 2,6-Bis(1H-pyrazol-1-yl)pyrimidin-4-amine Derivatives

The synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives has traditionally relied on methods like the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.com Modern synthetic chemistry, however, is moving towards more efficient and versatile strategies to create complex molecular architectures. Future research will likely focus on developing novel synthetic pathways that offer greater control over substitution patterns and allow for the introduction of diverse functional groups.

Key areas for innovation include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Buchwald-Hartwig couplings have been employed for the synthesis of related pyrazolyl-pyrimidine systems. nih.gov Future efforts could expand the use of these and other cross-coupling reactions to directly functionalize the pyrazole or pyrimidine rings of the core scaffold, enabling the creation of extensive libraries of derivatives with tailored electronic and steric properties.

C-H Activation: Direct C-H activation and functionalization represent a powerful, atom-economical approach to modify heterocyclic compounds. Developing regioselective C-H activation protocols for the this compound scaffold would bypass the need for pre-functionalized starting materials, streamlining the synthesis of complex derivatives.

Multicomponent and Domino Reactions: One-pot multicomponent reactions are increasingly favored for their efficiency and ability to generate molecular complexity in a single step. nih.gov Designing novel multicomponent strategies that assemble the core scaffold or add significant complexity to it from simple precursors will be a major area of advancement. This could involve, for example, domino reactions that form and subsequently functionalize the heterocyclic system. nih.gov

Photoredox Catalysis: Light-mediated photoredox catalysis offers unique reaction pathways under mild conditions. Exploring these methods for the synthesis and functionalization of pyrimidine-pyrazole amines could lead to the discovery of unprecedented molecular structures and reaction types.

These advanced synthetic methods will be crucial for accessing a wider range of derivatives, which is essential for fine-tuning the properties of the resulting molecules for specific applications.

Expanding the Scope of Coordination Chemistry and Supramolecular Assemblies

The nitrogen-rich this compound scaffold is an excellent candidate for use as a ligand in coordination chemistry. The pyrazole and pyrimidine rings offer multiple N-donor sites for binding to metal ions, making it a versatile building block for constructing complex supramolecular structures. researchgate.net While the coordination chemistry of related bis(pyrazolyl)pyridine and pyrazole-based ligands has been explored doaj.orgnih.govresearchgate.net, the full potential of this specific amine-functionalized scaffold remains largely untapped.

Future research is expected to delve into:

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs): The scaffold's geometry and multiple coordination sites make it an ideal linker for creating 1D, 2D, or 3D MOFs and CPs. nih.gov Research will focus on selecting different metal ions and tuning reaction conditions to control the topology and porosity of the resulting frameworks. The peripheral amine group offers a site for post-synthetic modification, allowing for the introduction of new functionalities within the pores of the material.

Discrete Supramolecular Assemblies: Beyond infinite polymers, the ligand can be used to form discrete molecular assemblies like cages, capsules, and metallacycles. nih.govmdpi.com These structures are of interest for their potential applications in molecular recognition, catalysis, and encapsulation. The interplay of metal-ligand coordination and non-covalent interactions like hydrogen bonding and π–π stacking will be critical in directing the self-assembly of these architectures. mdpi.comresearchgate.net

Heterometallic Systems: The ligand's design allows for the potential coordination of different metal ions at distinct binding sites. This could lead to the creation of heterometallic complexes and materials with unique magnetic, electronic, or catalytic properties arising from the synergistic interaction between the different metals.

The exploration of these areas will significantly broaden the utility of the this compound scaffold in the field of crystal engineering and supramolecular chemistry.

Advanced Computational Methodologies for Predictive Material Design

As the complexity of the targeted molecules and materials increases, trial-and-error experimental approaches become less efficient. Advanced computational methods are emerging as indispensable tools for predicting the properties and guiding the synthesis of new materials.

Future directions in this area will involve:

Density Functional Theory (DFT) Calculations: DFT is already used to study the electronic structure and properties of pyrazole derivatives. researchgate.net Its application will be expanded to model the interaction of the this compound ligand with various metal centers, predicting binding energies, coordination geometries, and the resulting electronic and magnetic properties of the complexes.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of supramolecular assemblies and the stability of MOFs. This will be crucial for understanding host-guest interactions within porous materials and predicting their performance in applications like gas storage or separation.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches can be used to screen virtual libraries of potential derivatives for desired properties. By training models on existing experimental and computational data, researchers can rapidly identify the most promising candidates for synthesis, accelerating the discovery of new functional materials and reducing experimental costs.

The integration of these computational tools into the research workflow will enable a more rational, design-oriented approach to developing materials based on the pyrimidine-pyrazole amine scaffold.

Exploration of Novel Functional Materials Based on the Pyrimidine-Pyrazole Amine Scaffold

The inherent properties of the pyrimidine-pyrazole amine scaffold, combined with the ability to create complex derivatives and coordination compounds, opens the door to a wide range of novel functional materials. While many pyrazole-pyrimidine hybrids have been investigated for their biological activity, particularly as kinase inhibitors in anticancer research researchgate.netmdpi.com, future research will explore a broader spectrum of material applications.

Emerging areas of exploration include:

Luminescent Materials: The conjugated π-system of the scaffold suggests potential for photoluminescent properties. nih.gov By coordinating with lanthanide or other emissive metal ions, or by appropriate functionalization of the organic core, it may be possible to create highly efficient luminescent materials for applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs).

Chemosensors: The multiple nitrogen atoms in the scaffold can act as binding sites for specific ions or molecules. By incorporating a reporter group, derivatives could be designed to act as selective chemosensors, where a binding event triggers a change in color or fluorescence. mdpi.com

Catalysis: MOFs and discrete coordination cages built from this scaffold can serve as platforms for catalysis. The pores of a MOF can act as nano-reactors, while the metal nodes themselves can be catalytically active. The amine group on the ligand could also be functionalized to introduce catalytic sites.

Switchable Materials: The pyrimidine-pyrazole framework could be incorporated into materials that respond to external stimuli such as light, temperature, or guest molecules. This could lead to the development of "smart" materials with switchable magnetic, optical, or electronic properties.

The versatility of the this compound scaffold provides a rich platform for future innovation across multiple scientific disciplines.

Q & A

Advanced Question: How can computational reaction path search methods (e.g., quantum chemical calculations) guide the synthesis of this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, enabling identification of energetically favorable pathways. Tools like ICReDD’s reaction path search algorithms integrate computational predictions with experimental validation, reducing development time. For instance, energy barriers for pyrazole-pyrimidine coupling can be modeled to prioritize solvent systems or catalysts, followed by high-throughput screening .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- NMR spectroscopy : Confirms substitution patterns on pyrimidine and pyrazole rings (e.g., ¹H/¹³C NMR for aromatic protons and amine groups) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks, critical for understanding supramolecular interactions .

Advanced Question: How can advanced spectroscopic methods (e.g., 2D-NMR or in-situ IR) resolve ambiguities in structural assignments for this compound?

Methodological Answer:

- 2D-NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish between regioisomers or tautomeric forms .

- In-situ IR spectroscopy : Monitors reaction intermediates in real-time, such as amine deprotonation during synthesis .

Basic Question: How should researchers design experiments to study the reactivity of this compound under varying conditions?

Methodological Answer:

Use a factorial design to systematically vary factors like pH, temperature, and reactant concentrations. For example:

Advanced Question: How can machine learning models enhance the prediction of reaction outcomes for this compound?

Methodological Answer: Train models on datasets of analogous pyrimidine derivatives, incorporating features like electronic parameters (Hammett constants) and steric effects. Neural networks or decision trees predict regioselectivity in functionalization reactions, validated by experimental feedback loops .

Basic Question: What strategies mitigate contradictions in experimental data (e.g., inconsistent yields or spectroscopic results)?

Methodological Answer:

- Reproducibility checks : Standardize protocols (e.g., solvent drying, inert atmosphere).

- Cross-validation : Use multiple analytical methods (e.g., HPLC-NMR coupling) to confirm purity and structure .

- Error analysis : Calculate standard deviations for triplicate experiments and identify outliers via Grubbs’ test .

Advanced Question: How can multi-method mechanistic studies resolve discrepancies in proposed reaction pathways?

Methodological Answer: Combine kinetic studies (e.g., Eyring plots for activation energy) with computational simulations (MD or DFT) to reconcile observed vs. predicted intermediates. For example, conflicting NMR and MS data might arise from transient intermediates detectable via stopped-flow UV-Vis spectroscopy .

Basic Question: What in vitro assays are suitable for studying the biological activity of this compound?

Methodological Answer:

Advanced Question: How can molecular docking studies predict the binding affinity of this compound to biological targets?

Methodological Answer: Perform docking simulations (e.g., AutoDock Vina) using X-ray or cryo-EM structures of target proteins. Free energy calculations (MM-PBSA) refine affinity predictions, which are validated via isothermal titration calorimetry (ITC) .

Basic Question: How do structural modifications (e.g., substituent effects on pyrazole rings) influence the compound’s physicochemical properties?

Methodological Answer:

Advanced Question: What QSAR models are applicable for optimizing the bioactivity of pyrimidine-pyrazole hybrids?

Methodological Answer: Develop 3D-QSAR models (e.g., CoMFA/CoMSIA) using descriptors like lipophilicity (logP) and polar surface area. Validate with in vivo efficacy studies to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.